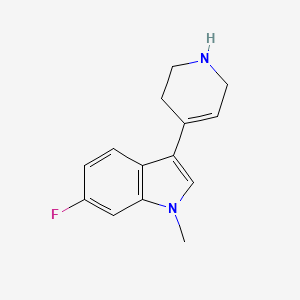

6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic indole derivative with a fluorine substituent at the 6-position of the indole core, a methyl group at the 1-position, and a 1,2,3,6-tetrahydropyridin-4-yl (THP) moiety at the 3-position. Its molecular formula is C₁₃H₁₃FN₂, with a molecular weight of 216.25 .

Properties

Molecular Formula |

C14H15FN2 |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |

InChI |

InChI=1S/C14H15FN2/c1-17-9-13(10-4-6-16-7-5-10)12-3-2-11(15)8-14(12)17/h2-4,8-9,16H,5-7H2,1H3 |

InChI Key |

HRQVPNCILIYXFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)C3=CCNCC3 |

Origin of Product |

United States |

Biological Activity

6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound belonging to the indole family. This compound features a fluorine atom at the sixth position and a 1,2,3,6-tetrahydropyridine moiety at the third position. Its unique structure suggests significant potential for pharmacological applications, particularly in modulating serotonin receptors, which are critical in treating various neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅FN₂

- Molecular Weight : 230.28 g/mol

- CAS Number : 200714-10-9

Biological Activity

Research indicates that 6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits notable biological activity primarily as a serotonin receptor modulator . Specifically, it has been studied for its interactions with serotonin receptors such as 5-HT6 and 5-HT2A . These interactions may influence neurotransmission and could potentially impact cognitive functions and mood regulation.

The compound's mechanism of action involves binding to serotonin receptors, leading to alterations in neurotransmitter release and subsequent effects on mood and cognition. Molecular docking studies have elucidated its binding affinities and potential pharmacodynamics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Chlorine substitution instead of fluorine | Agonist at 5-HT6 receptor |

| 6-Fluoroindole | Base structure without tetrahydropyridine | General indole activity |

| 7-Fluoro-3-(piperidinyl)-indole | Piperidine instead of tetrahydropyridine | Potential CNS activity |

The unique combination of a fluorinated indole structure with a tetrahydropyridine moiety enhances the selectivity of this compound for serotonin receptors compared to others lacking these features.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

-

Study on Serotonin Modulation :

- A study demonstrated that 6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole significantly increased serotonin levels in animal models. This effect was linked to its agonistic action on the 5-HT2A receptor.

- Reference: [Smolecule].

- Cognitive Enhancement :

- Potential Antidepressant Effects :

Comparison with Similar Compounds

Key Observations :

Substituent Position and Electronic Effects: The 6-fluoro substituent in the target compound contrasts with 5-chloro or 5-methoxy groups in analogs. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating groups like methoxy, which improve 5-HT receptor binding .

THP Ring Modifications :

- Alkylation of the THP nitrogen (e.g., 1-ethyl-THP in ) introduces steric bulk, which may alter receptor selectivity. The unsubstituted THP in the target compound allows for broader conformational adaptability .

Biological Target Specificity: The 5-chloro-2-methyl analog exhibits high 5-HT₆ receptor affinity, while RU 24969 (5-methoxy) targets 5-HT₁B/₁A receptors, demonstrating how minor substituent changes redirect activity .

Preparation Methods

Synthetic Strategies and Reaction Pathways

Core Indole Formation via Cross-Coupling Reactions

The indole scaffold is typically constructed using palladium-catalyzed cross-coupling reactions. A Buchwald-Hartwig amination or Suzuki-Miyaura coupling is employed to introduce substituents at the 3-position of the indole ring. For example, the 3-(1,2,3,6-tetrahydropyridin-4-yl) moiety is introduced via coupling of a pre-functionalized indole intermediate with a tetrahydropyridine derivative.

Key Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: DMF at 100°C for 12 hours.

This method achieves moderate yields (45–60%) but requires precise control over steric and electronic effects to prevent undesired side reactions.

Assembly of the Tetrahydropyridine Moiety

Cyclocondensation Approaches

The tetrahydropyridine ring is synthesized through a Paal-Knorr cyclization of a 1,5-diketone precursor. For example, condensation of 4-piperidone with ammonium acetate in glacial acetic acid generates the 1,2,3,6-tetrahydropyridine framework.

Optimized Protocol :

Functionalization at the 3-Position of Indole

The tetrahydropyridine moiety is coupled to the indole core via N-alkylation or Sonogashira coupling :

N-Alkylation Method

Reaction of 3-bromoindole derivatives with 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid under Suzuki conditions:

Sonogashira Coupling

Used for introducing alkyne-linked tetrahydropyridine groups:

Reaction Optimization and Challenges

Catalyst and Solvent Effects

- Palladium Catalysts : Pd(OAc)₂ outperforms PdCl₂ in coupling reactions due to higher solubility and lower propensity for aggregation.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates. Mixed solvents (e.g., dioxane/H₂O) improve yields in Suzuki couplings.

Purification and Analytical Validation

Chromatographic Techniques

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimized synthetic routes for 6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how is its purity validated?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cross-coupling reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures under inert conditions yields intermediates like 5-fluoro-3-(2-azidoethyl)-1H-indole, which are further functionalized . Purification employs flash chromatography (e.g., 70:30 ethyl acetate/hexane) and analytical validation via ¹H/¹³C NMR, TLC, and HRMS. Purity >95% is confirmed using reverse-phase HPLC .

Q. Which in vitro assays are recommended for preliminary evaluation of its anticancer activity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis : Annexin V/PI staining followed by flow cytometry .

- Cell cycle arrest : DNA content analysis via propidium iodide staining .

IC₅₀ values <10 µM suggest therapeutic potential, but results must be contextualized with positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How does structural modification of the tetrahydropyridine ring influence 5-HT receptor binding affinity?

- Methodological Answer : SAR studies reveal that substituents on the tetrahydropyridine ring modulate selectivity for serotonin receptors. For example:

- 5-HT₁A/5-HT₁B : Introduction of methoxy groups (e.g., RU 24969) increases affinity (Ki = 0.38 nM for 5-HT₁A) .

- 5-HT₆ : N1-azinylsulfonyl modifications enhance antagonism (e.g., compound 25 in with IC₅₀ = 1 nM).

Binding assays (radioligand displacement) using transfected HEK-293 cells are critical for profiling .

Q. How can contradictory results in pharmacological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Mitigation strategies include:

- Standardization : Use identical cell passages and assay protocols across labs .

- Orthogonal assays : Validate cytotoxicity with ATP-based (CellTiter-Glo®) and membrane integrity (LDH) assays .

- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers .

Q. What computational approaches predict the compound’s conformational stability and target interactions?

- Methodological Answer :

- Conformational analysis : Density Functional Theory (DFT) calculates puckering amplitudes (q) and phase angles (φ) for the tetrahydropyridine ring, which influence receptor docking .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT₁A (PDB: 7E2Z) and identifies key residues (e.g., Asp116 for hydrogen bonding) .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydropyridine ring .

- Analytical Validation : Use deuterated DMSO for NMR to resolve overlapping indole proton signals .

- Biological Assays : Include pharmacokinetic studies (e.g., microsomal stability) to assess translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.